molecular formula C25H36N4O10 B1669047 Cinitapride hydrogen tartrate CAS No. 96623-56-2

Cinitapride hydrogen tartrate

Cat. No. B1669047
CAS RN: 96623-56-2
M. Wt: 552.6 g/mol
InChI Key: HVANMRCHFMTSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinitapride hydrogen tartrate is a substituted benzamide dopamine receptor antagonist . It is effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders . It acts as an agonist of the 5-HT1 and 5-HT4 receptors and as an antagonist of the 5-HT2 receptors .


Synthesis Analysis

The synthesis of Cinitapride hydrogen tartrate involves reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine in the presence of triethylamine and ethyl chloroformate . The resulting free base is then salified with L-(+)-tartaric acid to give the corresponding salt .


Molecular Structure Analysis

The IUPAC name for Cinitapride hydrogen tartrate is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and it has a molecular weight of 552.57 g/mol . The compound appears as a yellow-colored powder .


Chemical Reactions Analysis

While specific chemical reactions involving Cinitapride hydrogen tartrate are not detailed in the search results, it is known that the compound is used in the formulation of immediate-release tablets . This process involves varying the composition of binder avicel PH 102 and superdisintegrant crospovidone .


Physical And Chemical Properties Analysis

Cinitapride hydrogen tartrate is only slightly soluble in water (0.0141 mg/ml), basic (pka = 9.7), and extremely hydrophobic in nature . The salt form of cinitapride (hydrogen tartrate) is highly soluble .

Scientific Research Applications

Analytical Determination

Research has developed reverse phase HPLC methods for determining cinitapride hydrogen tartrate in the presence of its degradation products in bulk drug, showcasing its stability under various stress conditions except in reduction conditions where significant degradation occurs. This analytical method, validated for specificity, linearity, precision, and accuracy, is crucial for quality control of cinitapride in bulk drug formulation (Roy et al., 2010). Similarly, a stability-indicating UV-spectrophotometric method has been developed for cinitapride hydrogen tartrate in bulk and tablet form, with significant findings on its degradation under oxidative stress, supporting its use for routine analysis in pharmaceutical quality control (Rehman et al., 2017).

Formulation Development

Studies have focused on the formulation of cinitapride hydrogen tartrate for improved bioavailability and patient compliance. Research on fast disintegrating tablets aims at rapid disintegration, targeting specific patient groups like pediatrics and geriatrics, using various superdisintegrants (Chinnala & Vodithala, 2017). Another study developed immediate release tablets by direct compression, optimizing the formulation to achieve excellent drug release and stability, indicating a methodological advancement for cinitapride tablet manufacturing (Bushra et al., 2018).

Pharmacokinetic Properties and Interaction Studies

Research exploring the pharmacokinetics of cinitapride in healthy volunteers has provided insights into its absorption, distribution, metabolism, and excretion. A study investigating the interaction of cinitapride with ketoconazole found no clinically relevant pharmacokinetic interaction, suggesting safety in coadministration (Robert et al., 2007). Another study developed a UPLC-MS/MS method for quantifying cinitapride in plasma, supporting its application in pharmacokinetic interaction trials, emphasizing the importance of sensitive analytical methods in understanding cinitapride's pharmacokinetics (Marcelín-Jiménez et al., 2017).

Safety And Hazards

Cinitapride hydrogen tartrate should be handled with care to avoid inhalation and contact with eyes and skin . Dust and aerosol formation should be avoided, and the compound should only be used in areas with appropriate exhaust ventilation .

Future Directions

Cinitapride hydrogen tartrate is relatively a new prokinetic agent that is widely prescribed for gastroesophageal reflux disease (GERD) and epigastric pain . Future research may focus on optimizing the formulation of immediate-release tablets containing this compound .

properties

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVANMRCHFMTSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinitapride hydrogen tartrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinitapride hydrogen tartrate
Reactant of Route 2
Cinitapride hydrogen tartrate
Reactant of Route 3
Cinitapride hydrogen tartrate
Reactant of Route 4
Cinitapride hydrogen tartrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cinitapride hydrogen tartrate
Reactant of Route 6
Cinitapride hydrogen tartrate

Citations

For This Compound
56
Citations
S Macharla, R Bairam - Der Pharma Chemica, 2018 - researchgate.net
… Each capsule contains 3 mg of Cinitapride hydrogen tartrate equivalent to Cinitapride (as extended release pellets) and 40 mg of Pantoprazole sodium equivalent to Pantoprazole (as …
Number of citations: 3 www.researchgate.net
P Rijhwani, CM Agarwal, M Shoaib, P Upadhyaya… - researchgate.net
… Cinitapride hydrogen tartrate is a substituted benzamide with 5-HT2-receptor antagonist and 5-HT4-receptor agonist activity, which has been used for the treatment of gastrointestinal …
Number of citations: 0 www.researchgate.net
NR Dighade, MD Shende… - Asian Journal of Research …, 2013 - indianjournals.com
Cinitapride and Pantoprazole are available as capsule dosage forms in the ratio 1:13.33. A simple reproducible and efficient method for the simultaneous determination of cinitapride …
Number of citations: 1 www.indianjournals.com
AE Beg, R Bushra, M Ashfaq, F Zafar… - Pakistan Journal of …, 2017 - researchgate.net
… Abstract: A simple stability indicating UV-spectrophotometric method has been developed and validated for the determination of cinitapride hydrogen tartrate (CHT) in bulk and solid …
Number of citations: 4 www.researchgate.net
R Bushra, AE Beg, H Ali, F Zafar, M Ashfaq… - Pakistan Journal of …, 2018 - researchgate.net
… Similarly cinitapride hydrogen tartrate working standard solution having identical strength was prepared. The absorbance of both solutions was determined at 266nm (Rehman, A et al., …
Number of citations: 6 www.researchgate.net
I Innovare - 2014 - scholar.archive.org
… Simultaneous estimation of cinitapride hydrogen tartrate and pantoprazole sodium sesquihydrate in capsule by Q-analysis UV- spectrophotometric method. Asian Journal of Research …
Number of citations: 3 scholar.archive.org
SMN Roy, KV Mangaonkar, AY Desai… - E-Journal of …, 2010 - downloads.hindawi.com
… Working standard of cinitapride hydrogen tartrate and glimepride was obtained from Cadila healthcare Limited, Ankleshwar, India. Acetonitrile of HPLC grade were used of JT Baker …
Number of citations: 23 downloads.hindawi.com
S Kumari, MM Annapurna - Acta Scientific Pharmaceutical Sciences (ISSN: 2581 …, 2023
Number of citations: 0
V Suvagya, DK Dash, A Agola - International …, 2013 - International Journal of …
Number of citations: 1
KM Chinnala, S Vodithala - Int J Curr Pharm Res, 2017
Number of citations: 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.